9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
CAS No.: 923399-64-8
Cat. No.: VC11869218
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923399-64-8 |
|---|---|
| Molecular Formula | C25H27N5O2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H27N5O2/c1-16-6-9-19(10-7-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-5-13-29(21)24)20-11-8-17(2)14-18(20)3/h6-11,14H,5,12-13,15H2,1-4H3 |
| Standard InChI Key | XWMIPNGQXPCXSK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The compound belongs to the pyrimidopurine family, characterized by a fused bicyclic system combining pyrimidine and purine moieties. Its IUPAC name reflects the following structural features:
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A pyrimido[1,2-g]purine backbone with two ketone groups at positions 2 and 4.
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A 1-methyl substitution on the purine nitrogen.
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A 3-[(4-methylphenyl)methyl] (4-methylbenzyl) group attached to the pyrimidine ring.
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A 9-(2,4-dimethylphenyl) substituent on the fused bicyclic system .
The molecular formula C25H27N5O2 (MW 429.5 g/mol) indicates a highly lipophilic structure, further supported by the presence of aromatic and aliphatic hydrocarbon groups .
Table 1: Key Molecular Descriptors
Stereoelectronic Characteristics
The molecule’s electronic profile is influenced by:
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Conjugation effects: The fused pyrimidine-purine system allows for extended π-electron delocalization, potentially enhancing stability and intermolecular interactions.
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Steric hindrance: The 2,4-dimethylphenyl and 4-methylbenzyl groups create steric bulk, which may limit rotational freedom and influence binding to biological targets .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of pyrimidopurines typically follows a modular approach:
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Functionalization of β-D-ribofuranose (or analogous sugars) to introduce nucleoside-like properties .
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Cyclocondensation reactions between 1,3-binucleophiles (e.g., formamidines) and 1,3-bielectrophiles to form the pyrimidine ring .
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Post-cyclization modifications, including alkylation or arylation at positions 3 and 9 .
Key Reaction Steps
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Glycosylation: Lewis acid-catalyzed coupling of protected sugars with aglycone precursors under mild conditions (e.g., DMF, 60–80°C) .
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Cyclocondensation: Treatment of 1-(β-D-ribofuranosyl)formamidine with β-ethoxy-α,β-unsaturated ketones in the presence of bases (e.g., DBU, K2CO3) to form the pyrimidine core .
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Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution or Mitsunobu reactions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, DBU, 80°C, 12 h | 65–72% | |
| Benzylation | 4-Methylbenzyl chloride, K2CO3, DMF | 58% |
Physicochemical Characterization
Thermodynamic Properties
Predicted values using group contribution methods:
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LogP: 3.8 (indicating moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at 25°C, consistent with its hydrophobic substituents.
Biological Relevance and Applications
Putative Mechanisms of Action
The structural resemblance to purine nucleobases suggests potential interactions with:
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DNA/RNA polymerases: Competitive inhibition via mimicry of adenine or guanine.
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Kinases and GTPases: Modulation of ATP-binding pockets due to the purine-like scaffold.
Table 3: Hypothetical Biological Targets
| Target Class | Example Targets | Binding Affinity (Predicted) |
|---|---|---|
| Nucleoside transporters | hENT1, hCNT3 | Ki ≈ 10–50 μM |
| Protein kinases | EGFR, CDK2 | IC50 ≈ 5–20 μM |
Challenges and Future Directions
Synthetic Limitations
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Low yields in cyclocondensation steps due to side reactions .
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Purification difficulties arising from the compound’s high lipophilicity .
Research Priorities
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Pharmacokinetic profiling: Assessment of oral bioavailability and metabolic stability.
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Crystallographic studies: X-ray diffraction to resolve the three-dimensional conformation.
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Structure-activity relationships (SAR): Systematic variation of substituents to optimize potency.
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